molecular formula C10H8N2O B8799027 [2,2'-Bipyridin]-6(1H)-one CAS No. 101001-90-5

[2,2'-Bipyridin]-6(1H)-one

Cat. No. B8799027
M. Wt: 172.18 g/mol
InChI Key: KQMDYEHNMPSHJE-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A mixture of 5.3 g of 2-(2-pyridinyl)-6-(1H)-pyridinone and 100 ml of phosphorus oxychloride was heated on a steam bath for 18 hours and then concentrated to dryness under vacuum. Crushed ice was added to the oil residue and the mixture made basic with solid potassium carbonate. The mixture was then extracted with dichloromethane, the extracts treated with activated carbon, filtered and concentrated, giving a solid which was purified by chromatography on silica gel with ethyl acetate as solvent, giving 4.1 g of 6'-chloro-2,2'-bipyridine as white crystals, mp 60°-62° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[NH:8][C:9](=O)[CH:10]=[CH:11][CH:12]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:9]1[N:8]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1NC(C=CC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
ADDITION
Type
ADDITION
Details
Crushed ice was added to the oil residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane
ADDITION
Type
ADDITION
Details
the extracts treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
giving a solid which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel with ethyl acetate as solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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